

An In-depth Technical Guide to the Structure and Synthesis of NBD-PE

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and key applications of N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (**NBD-PE**). **NBD-PE** is a fluorescently labeled phospholipid analog widely utilized in cell biology and biophysics to study membrane dynamics, including lipid trafficking, membrane fusion, and the structure of lipid bilayers.

Chemical Structure and Properties

NBD-PE consists of a phosphatidylethanolamine (PE) backbone where the primary amine of the headgroup is covalently linked to a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. The dihexadecanoyl (palmitoyl) acyl chains are attached to the sn-1 and sn-2 positions of the glycerol backbone.

The full chemical name is N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine. It is also commonly available as a triethylammonium salt.[1]

Physicochemical and Spectroscopic Properties

The key physicochemical and spectroscopic properties of **NBD-PE** are summarized in the table below. The fluorescence of the NBD group is highly sensitive to the polarity of its environment, which makes it an excellent probe for membrane studies.



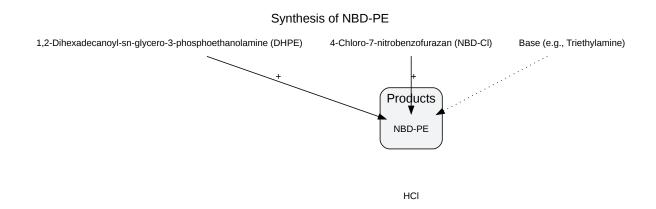
Property	Value	Reference
Molecular Formula	C43H75N4O11P	[2]
Molecular Weight	851.05 g/mol (acid form)	
956.26 g/mol (triethylammonium salt)	[2]	
CAS Number	178119-00-1 (triethylammonium salt)	[2]
Appearance	Orange solid	[3]
Solubility	Soluble in chloroform and methanol	[3][4]
Excitation Maximum (λex)	~463 nm (in Methanol)	[3][4]
Emission Maximum (λem)	~536 nm (in Methanol)	[3][4]
Molar Extinction Coefficient (ε)	~22,000 M ⁻¹ cm ⁻¹	[2][4]
Purity (commercial)	≥95% (by HPLC)	[2][4]

Synthesis of NBD-PE

The synthesis of **NBD-PE** is achieved through the alkylation of the primary amine of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) with 4-chloro-7-nitrobenzofurazan (NBD-CI).[5] This reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Synthesis Reaction Scheme





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Caption: Reaction scheme for the synthesis of NBD-PE.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of fluorescently labeled phospholipids.

Materials:

- 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE)
- 4-chloro-7-nitrobenzofurazan (NBD-Cl)
- Triethylamine (TEA)
- · Chloroform, anhydrous
- Methanol, anhydrous
- Silica gel for column chromatography



Solvents for chromatography (e.g., chloroform/methanol mixtures)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve DHPE in anhydrous chloroform.
- Addition of Reagents: To the stirred solution, add a molar excess of NBD-Cl (typically 1.1 to 1.5 equivalents). Subsequently, add a molar excess of triethylamine (typically 2-3 equivalents) to act as a base.
- Reaction: Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 0.1 M HCl) to remove excess triethylamine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography.[5] Elute the column with a gradient of chloroform and methanol. Collect the fractions containing the fluorescent **NBD-PE** product.
- Characterization and Storage: Combine the pure fractions and evaporate the solvent.
 Characterize the final product by techniques such as mass spectrometry and NMR spectroscopy. The purity can be assessed by HPLC. Store the final product in a dark, inert atmosphere at -20°C.

Quantitative Data:

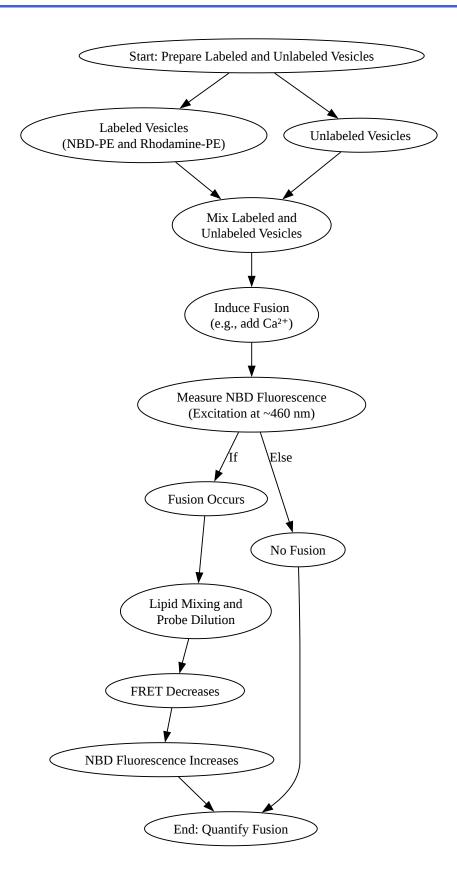
Reaction Yield: Approximately 70%[5]

Experimental Workflow: Membrane Fusion Assay

NBD-PE is frequently used in fluorescence resonance energy transfer (FRET) assays to monitor membrane fusion. In this assay, **NBD-PE** serves as the FRET donor, and a rhodamine-labeled phospholipid (e.g., Rhodamine-DHPE) acts as the FRET acceptor.

FRET-Based Membrane Fusion Assay Workflowdot





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